molecular formula C17H15BrFNO4 B6265753 5-(6-bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 2174000-34-9

5-(6-bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B6265753
CAS No.: 2174000-34-9
M. Wt: 396.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C17H15BrFNO4 and its molecular weight is 396.2. The purity is usually 85.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(6-bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The key steps in the synthesis pathway include the synthesis of 6-bromo-8-fluoroisoquinoline, ethyl acetoacetate, and 2,2-dimethyl-1,3-dioxane-4,6-dione, which are then coupled to form the final product.", "Starting Materials": [ "2-chloro-6-bromoaniline", "2-fluoroacetophenone", "ethyl acetoacetate", "diethyl malonate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium carbonate", "2,2-dimethyl-1,3-dioxane-4,6-dione" ], "Reaction": [ "Synthesis of 6-bromo-8-fluoroisoquinoline: 2-chloro-6-bromoaniline is reacted with 2-fluoroacetophenone in the presence of sulfuric acid to form 6-bromo-8-fluoroisoquinoline.", "Synthesis of ethyl acetoacetate: Ethyl acetoacetate is synthesized by reacting diethyl malonate with sodium ethoxide followed by acetic anhydride.", "Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione: Sodium nitrite and sodium sulfite are reacted with sodium carbonate to form sodium nitrate, which is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione to form the final product.", "Coupling of intermediate compounds: The intermediate compounds, 6-bromo-8-fluoroisoquinoline, ethyl acetoacetate, and 2,2-dimethyl-1,3-dioxane-4,6-dione, are coupled together to form the final product, 5-(6-bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione." ] }

CAS No.

2174000-34-9

Molecular Formula

C17H15BrFNO4

Molecular Weight

396.2

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.